molecular formula C23H26N4O3S B320929 4-CYCLOHEXANEAMIDO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE

4-CYCLOHEXANEAMIDO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE

Cat. No.: B320929
M. Wt: 438.5 g/mol
InChI Key: FAOUGYXKFKAHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CYCLOHEXANEAMIDO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE is a complex organic compound with a molecular formula of C23H26N4O4S. This compound is characterized by its unique structure, which includes a cyclohexylcarbonyl group, a benzoyl group, and a hydrazino group, among others. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOHEXANEAMIDO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the cyclohexylcarbonyl intermediate: This step involves the reaction of cyclohexylamine with a suitable acylating agent to form the cyclohexylcarbonyl derivative.

    Benzoylation: The cyclohexylcarbonyl intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative.

    Hydrazino formation: The benzoyl derivative is treated with hydrazine hydrate to introduce the hydrazino group.

    Final coupling: The hydrazino derivative is then coupled with 3-methylbenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOHEXANEAMIDO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-CYCLOHEXANEAMIDO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CYCLOHEXANEAMIDO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbothioyl]-2-methoxybenzamide
  • N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbothioyl]-2-(2-phenoxyethoxy)benzamide
  • N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbothioyl]-2-furamide

Uniqueness

4-CYCLOHEXANEAMIDO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[[[4-(cyclohexanecarbonylamino)benzoyl]amino]carbamothioyl]-3-methylbenzamide

InChI

InChI=1S/C23H26N4O3S/c1-15-6-5-9-18(14-15)21(29)25-23(31)27-26-22(30)17-10-12-19(13-11-17)24-20(28)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,28)(H,26,30)(H2,25,27,29,31)

InChI Key

FAOUGYXKFKAHPG-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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